molecular formula C3H5ClFNO B1304036 N-Methyl chlorofluoroacetamide CAS No. 53441-15-9

N-Methyl chlorofluoroacetamide

Cat. No. B1304036
CAS RN: 53441-15-9
M. Wt: 125.53 g/mol
InChI Key: MGPTVVOTWUGZJQ-UHFFFAOYSA-N
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Description

N-Methyl chlorofluoroacetamide is a compound that has been studied for its potential pharmacological properties. It is related to N-methylacetamide (NMA), a simple amide that has been extensively researched due to its structural similarity to the peptide bond. NMA is often used as a model compound in studies of protein structure and dynamics .

Synthesis Analysis

The synthesis of related N-methylacetamide derivatives has been explored in various studies. For instance, the synthesis of (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide, a compound with anti-inflammatory and analgesic properties, was achieved by extending structure-activity relationship studies of similar compounds . Another study described the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through a multi-step process involving acetylation, esterification, and ester interchange, starting from N-methylaniline . These synthetic approaches provide insights into the methods that could be applied to synthesize N-Methyl chlorofluoroacetamide.

Molecular Structure Analysis

The molecular structure of N-methylacetamide has been studied using gas electron diffraction, revealing bond distances and angles that are indicative of its geometry . The structure of NMA in the liquid state has also been investigated through x-ray scattering, which suggests the presence of hydrogen-bonded dimers or chainlike trimers . These findings are crucial for understanding the molecular structure of N-Methyl chlorofluoroacetamide, as the introduction of chloro and fluoro groups would likely influence its geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of N-methylacetamide has been studied in the context of its chlorination to form N-chloro-N-methylacetamide . This reaction's kinetics were found to be influenced by pH, chloride ion concentration, and temperature. Such studies on the reactivity of NMA derivatives can shed light on the chemical behavior of N-Methyl chlorofluoroacetamide under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of NMA and its derivatives have been extensively studied. For example, the effect of temperature and pressure on the structure, dynamics, and hydrogen bond properties of liquid NMA was investigated using molecular dynamics simulations . The vibrational characteristics of NMA have also been analyzed through spectroscopic methods and quantum chemical calculations . These studies provide a foundation for understanding the physical and chemical properties of N-Methyl chlorofluoroacetamide, as the substitution of hydrogen atoms with chloro and fluoro groups would impact these properties.

Scientific Research Applications

  • Characterization of Chemical Exchange Using Residual Dipolar Coupling :

    • Overview : This study utilized NMR line shape analysis and relaxation dispersion measurements for N,N-dimethyltrichloroacetamide (DMTCA), which is structurally similar to N-Methyl chlorofluoroacetamide. The research focused on characterizing chemical exchange kinetics for the rotation around the C−N amide bond in DMTCA.
    • Findings : The study demonstrates that NMR spectroscopy of weakly aligned molecules allows complete characterization of chemical exchange processes using residual dipolar couplings (RDCs), even in the absence of exchange broadening in isotropic samples (Igumenova et al., 2007).
  • Ethyl Difluoro(trimethylsilyl)acetate and Difluoro(trimethylsilyl)acetamides – Precursors of 3,3‐Difluoroazetidinones :

    • Overview : This paper discusses the synthesis of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides, which are related to N-Methyl chlorofluoroacetamide in terms of chemical structure and reactivity.
    • Findings : The study provides a new route to 3,3-difluoroazetidinones, demonstrating the use of chlorodifluoroacetamides as precursors, which could be relevant for similar compounds like N-Methyl chlorofluoroacetamide (Bordeau et al., 2006).
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components :

    • Overview : Although this study focuses on N-Methylacetamide, the insights into its IR spectrum could be relevant to understanding the IR spectral characteristics of N-Methyl chlorofluoroacetamide.
    • Findings : The research highlights the contribution of each component to the amide I, II, and III bands in the IR spectrum of N-Methylacetamide, which can aid in the analysis of similar compounds (Ji et al., 2020).
  • Comparison of Silylation and Esterification/Acylation Procedures in GC‐MS Analysis of Amino Acids :

    • Overview : This paper compares different derivatization agents used in GC analysis of amino acids, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)tri-fluoroacetamide (MTBSTFA), which are relevant to the analysis of N-Methyl chlorofluoroacetamide.
    • Findings : The study suggests that silylation with MTBSTFA provides analytical characteristics comparable to those obtained for esterification/acylation, which could be applicable to similar compounds like N-Methyl chlorofluoroacetamide (Sobolevsky et al., 2003).

properties

IUPAC Name

2-chloro-2-fluoro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPTVVOTWUGZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382058
Record name 2-chloro-2-fluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl chlorofluoroacetamide

CAS RN

53441-15-9
Record name 2-Chloro-2-fluoro-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53441-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-2-fluoro-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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